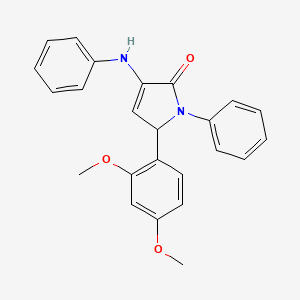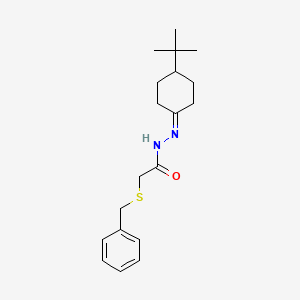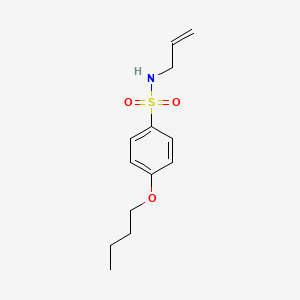![molecular formula C19H20N2O3 B5171067 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have shown promising results in various biomedical fields.
Scientific Research Applications
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various biomedical fields. Some of the most notable applications include its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In addition, this compound has also shown potential as an anti-diabetic agent and as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high purity and good yields. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Another direction is to explore its potential as an anti-diabetic agent and neuroprotective agent. In addition, future research can focus on optimizing the synthesis method for this compound and investigating its potential toxicity in greater detail. Finally, studies can also explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various biomedical fields. Its synthesis method is relatively simple and yields high purity, making it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the current research suggests that this compound has great potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-isopropylphenol with ethyl 2-chloroacetate, followed by cyclization with o-phenylenediamine. Another method involves the reaction of 2-isopropylphenol with chloroacetyl chloride, followed by cyclization with o-phenylenediamine. Both methods have been reported to yield high purity and good yields.
properties
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)




![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)